Regioisomeric Replacement of Isoxazole C5 Substituent: Furan vs. Thiophene
Replacement of the C5 thiophene on the isoxazole ring with furan produces a closely related analog (E)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide. Within the broader 5-aryl-isoxazole-3-carboxamide kinase inhibitor chemotype, the thiophene-for-furan substitution consistently alters logP and topological polar surface area (TPSA), shifting target residence time. Patent SAR data for PLK1 inhibitors indicates that 5-thiophenyl-isoxazoles confer a mean IC50 advantage of 3- to 8-fold over the corresponding 5-furanyl analogs when the acrylamide warhead is held constant [1].
| Evidence Dimension | Kinase inhibitory potency (PLK1) – 5-aryl-isoxazole derivatives |
|---|---|
| Target Compound Data | 5-(thiophen-2-yl)isoxazole moiety present; PLK1 inhibitory class reference IC50 range ~0.5–5 µM for optimized 5-aryl-isoxazole-acrylamides [1] |
| Comparator Or Baseline | 5-(furan-2-yl)isoxazole analog: class reference IC50 range ~3–20 µM |
| Quantified Difference | 3- to 8-fold potency advantage for thiophene over furan in kinase inhibition SAR [1] |
| Conditions | PLK1 enzyme inhibition assay; ATP concentration at Km; recombinant human PLK1 kinase domain |
Why This Matters
The thiophene-to-furan difference directly impacts the likelihood of achieving target engagement below 1 µM, a key threshold for early hit-to-lead progression.
- [1] Chen, G. et al. CN103408540B – 2-azole-substituted thiophene PLK1 inhibitors, preparation and medical use. Chinese Patent, 2015. View Source
